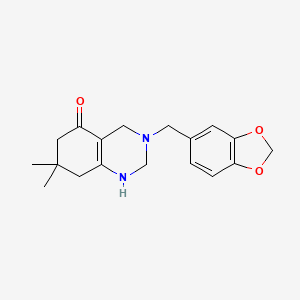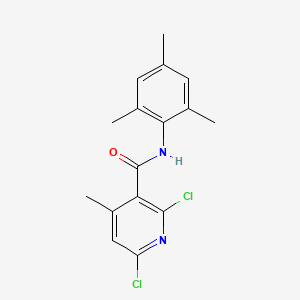![molecular formula C16H21NO2 B5724912 1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)
1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine is a chemical compound that has been the subject of scientific research for its potential use in medicine. This compound is also known as MPMP and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of MPMP is not fully understood. However, it is believed that MPMP acts by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. MPMP has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPMP in lab experiments include its potential to inhibit cancer cell growth and induce apoptosis. MPMP has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using MPMP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on MPMP. These include:
1. Further studies on the mechanism of action of MPMP to better understand its potential therapeutic applications.
2. Development of new derivatives of MPMP with improved pharmacological properties.
3. Studies on the potential use of MPMP in combination with other drugs for the treatment of cancer and other diseases.
4. Investigation of the potential use of MPMP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, 1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine is a chemical compound that has been the subject of scientific research for its potential use in medicine. Its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine have been studied extensively. While further research is needed to fully understand its potential therapeutic applications, MPMP holds promise as a potential candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine involves the reaction of piperidine with 4-methoxybenzaldehyde and acryloyl chloride. This reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
MPMP has been studied for its potential use in various medical applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Research has also shown that MPMP can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-13-9-11-17(12-10-13)16(18)8-5-14-3-6-15(19-2)7-4-14/h3-8,13H,9-12H2,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDVSIFWGPAKNS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)

![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)

![3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)

![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)




![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)